8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the trifluoromethyl group in the compound enhances its stability, lipophilicity, and biological activity, making it a valuable target for synthetic and medicinal chemists.
Preparation Methods
The synthesis of 8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product with high regioselectivity and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and potency. The compound may act on various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
Spiroindole and spirooxindole derivatives: These compounds also contain indole or oxindole moieties and exhibit a wide range of biological activities.
Trifluoromethylated indoles: Compounds with trifluoromethyl groups on the indole ring share similar properties, such as increased stability and lipophilicity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13F3N2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H13F3N2/c1-7-4-8-9-6-17-3-2-11(9)18-12(8)10(5-7)13(14,15)16/h4-5,17-18H,2-3,6H2,1H3 |
InChI Key |
CWHCGXHVPHFFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(F)(F)F)NC3=C2CNCC3 |
Origin of Product |
United States |
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